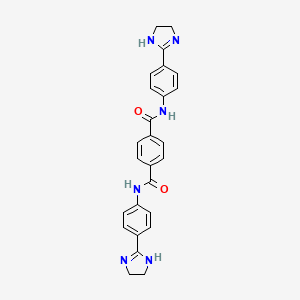![molecular formula C15H20N4O2 B14011906 N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine CAS No. 75876-13-0](/img/structure/B14011906.png)
N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine is a complex organic compound characterized by the presence of a pyrazole ring substituted with a nitrophenyl group and a pentan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized by the reaction of hydrazine with a 1,3-diketone. The nitrophenyl group is then introduced through a nitration reaction using concentrated nitric acid and sulfuric acid. The final step involves the alkylation of the pyrazole ring with N-methylpentan-1-amine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to biological targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-methyl-5-[3-(4-aminophenyl)-1H-pyrazol-5-yl]pentan-1-amine: Similar structure but with an amino group instead of a nitro group.
N-methyl-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]pentan-1-amine: Contains a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
75876-13-0 |
|---|---|
Molecular Formula |
C15H20N4O2 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine |
InChI |
InChI=1S/C15H20N4O2/c1-16-10-4-2-3-5-13-11-15(18-17-13)12-6-8-14(9-7-12)19(20)21/h6-9,11,16H,2-5,10H2,1H3,(H,17,18) |
InChI Key |
MIVRYZSBXPUURG-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCCC1=CC(=NN1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(5-Methoxy-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14011824.png)
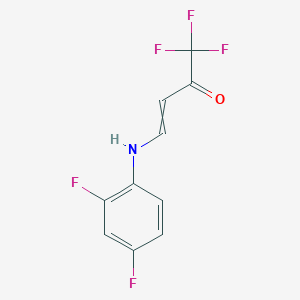
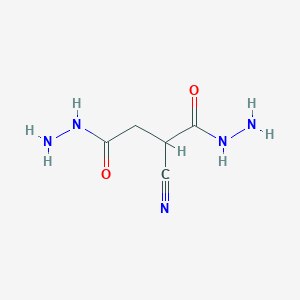
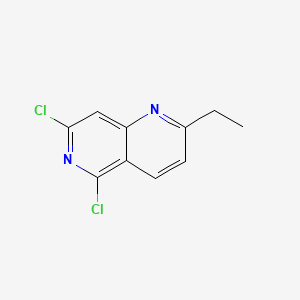
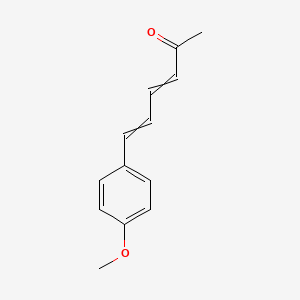

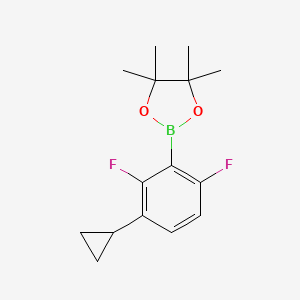
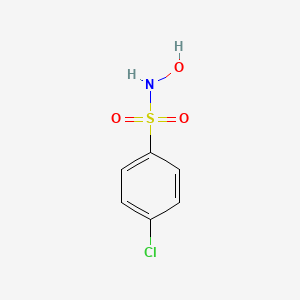
![[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B14011867.png)
![2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14011871.png)

![N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine](/img/structure/B14011884.png)
![6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14011890.png)
